N'-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide
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Overview
Description
N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide is an organic compound belonging to the class of hydrazones Hydrazones are characterized by the presence of the functional group -NHN=CH-
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide typically involves the condensation reaction between 4-ethoxybenzaldehyde and benzohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions such as temperature, solvent, and reaction time to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Hydrazine derivatives.
Substitution: Compounds with different functional groups replacing the ethoxy group.
Scientific Research Applications
N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development due to its bioactive properties.
Industry: Utilized as a corrosion inhibitor for metals in acidic environments
Mechanism of Action
The mechanism of action of N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form stable complexes with metal ions, which can inhibit the activity of certain enzymes. Additionally, the compound’s ability to donate and accept electrons makes it effective in redox reactions, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 4-hydroxyl-N’-[(3-hydroxy-4-methoxyphenyl)methylidene]benzohydrazide
- 4-[(4-methylbenzyl)oxy]benzohydrazide
- N’-[(E)-(4-chloro-2-oxo-2H-chromen-3-yl)methylidene]benzohydrazide
Uniqueness
N’-[(E)-(4-ethoxyphenyl)methylidene]benzohydrazide is unique due to its ethoxy functional group, which can influence its solubility, reactivity, and bioactivity compared to other hydrazone derivatives. This makes it a valuable compound for specific applications in research and industry .
Properties
Molecular Formula |
C16H16N2O2 |
---|---|
Molecular Weight |
268.31 g/mol |
IUPAC Name |
N-[(E)-(4-ethoxyphenyl)methylideneamino]benzamide |
InChI |
InChI=1S/C16H16N2O2/c1-2-20-15-10-8-13(9-11-15)12-17-18-16(19)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,18,19)/b17-12+ |
InChI Key |
JDWIMRZGRFCVPR-SFQUDFHCSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
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